N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide, also known as MMB, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. MMB is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide involves its ability to bind to DNA and disrupt the interaction between DNA and histones. This leads to changes in chromatin structure and gene expression. This compound has also been shown to inhibit histone deacetylases, leading to increased acetylation of histones and changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide is its ability to act as a fluorescent probe, making it a useful tool for studying DNA binding and protein interactions. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several potential future directions for research involving N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide. One area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential as a tool for studying epigenetic regulation and gene expression. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in vivo.
Synthesis Methods
The synthesis method of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide involves a multistep process that starts with the reaction of 2-aminobenzimidazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzimidazole. This intermediate is then reacted with 1-methyl-2-pyrrolidinone to form N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide. Finally, the acetamide group is converted to benzamide by reacting with benzoyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide has been shown to have a wide range of applications in scientific research. It has been used as a fluorescent probe to study DNA binding and protein interactions. This compound has also been used to study the role of histone deacetylases in gene expression and epigenetic regulation. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-23-11-5-8-17(23)18-21-15-10-9-14(12-16(15)22-18)20-19(24)13-6-3-2-4-7-13/h2-12H,1H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBEMHHLDIXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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